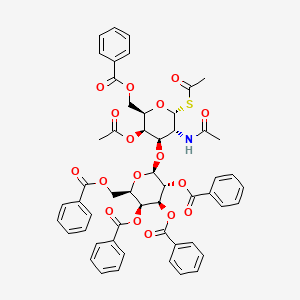

Acetyl 2-acetamido-4-O-acetyl-6-O-benzoyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside

Description

This compound is a highly functionalized thiogalactopyranoside derivative designed for advanced carbohydrate synthesis. Key structural features include:

- Thioglycosidic linkage: The α-D-thiogalactopyranosyl moiety replaces the traditional oxygen glycosidic bond, enhancing stability against hydrolysis and enabling selective activation in glycosylation reactions .

- Protective groups: Benzoyl groups at the 4-O, 6-O, and the galactopyranosyl unit (2,3,4,6-tetra-O-benzoyl) provide steric bulk and acid/base stability during synthetic steps. Acetyl groups at the 2-acetamido and 4-O positions balance reactivity and solubility .

- Applications: Primarily used as a glycosyl donor in oligosaccharide synthesis, leveraging the thioglycoside’s superior leaving-group ability for efficient coupling under mild conditions .

Propriétés

Formule moléculaire |

C53H49NO17S |

|---|---|

Poids moléculaire |

1004.0 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C53H49NO17S/c1-31(55)54-41-44(42(65-32(2)56)40(67-53(41)72-33(3)57)30-64-48(59)35-21-11-5-12-22-35)71-52-46(70-51(62)38-27-17-8-18-28-38)45(69-50(61)37-25-15-7-16-26-37)43(68-49(60)36-23-13-6-14-24-36)39(66-52)29-63-47(58)34-19-9-4-10-20-34/h4-28,39-46,52-53H,29-30H2,1-3H3,(H,54,55)/t39-,40-,41-,42+,43+,44-,45+,46-,52+,53-/m1/s1 |

Clé InChI |

RSXGZVRQFCVXAS-FSNOHDGHSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

SMILES canonique |

CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl 2-acetamido-4-O-acetyl-6-O-benzoyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside typically involves several steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moieties are protected using acetyl and benzoyl groups. This is usually achieved through acylation reactions using acetic anhydride and benzoyl chloride in the presence of a base like pyridine.

Glycosylation: The key step involves the formation of the glycosidic bond between the galactopyranosyl and thiogalactopyranoside units. This is often done using a glycosyl donor and acceptor in the presence of a promoter such as silver triflate or boron trifluoride etherate.

Deprotection: After the glycosylation step, selective deprotection of the acetyl and benzoyl groups is carried out using reagents like sodium methoxide or hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated purification systems such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiogalactopyranoside moiety. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reduction reactions can target the carbonyl groups in the acetyl and benzoyl protecting groups. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles like amines or thiols can replace the acetyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex glycoconjugates. Its protected form allows for selective deprotection and further functionalization.

Biology

In biological research, it serves as a model compound for studying glycosylation processes. It can be used to investigate enzyme-substrate interactions in glycosyltransferases.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of glycomimetic drugs that can interfere with pathogen adhesion or modulate immune responses.

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and as a precursor for the production of bioactive compounds.

Mécanisme D'action

The mechanism of action of Acetyl 2-acetamido-4-O-acetyl-6-O-benzoyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as glycosyltransferases. These enzymes catalyze the transfer of sugar moieties to acceptor molecules, a process crucial in the formation of glycoproteins and glycolipids. The compound’s protective groups ensure that only specific hydroxyl groups are available for reaction, allowing for precise control over the glycosylation process.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Research Findings and Data Tables

Thermal Stability

| Compound | Decomposition Temperature (°C) |

|---|---|

| Target Compound | 180–190 |

| Penta-O-acetyl-β-D-galactopyranose | 150–160 |

| Benzyl 2-acetamido-6-O-benzyl-3-(2,3,4-tri-O-benzyl-β-L-fucopyranosyl)-...-α-D-glucopyranoside | 200–210 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.